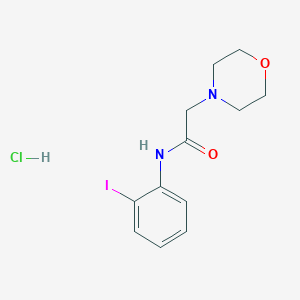

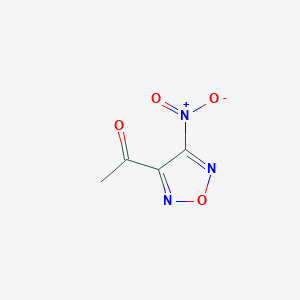

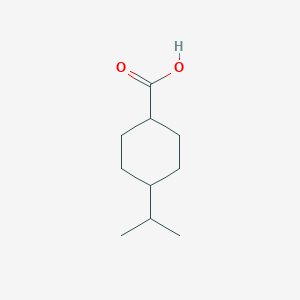

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

説明

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the literature, with a focus on their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity, as well as in vivo efficacy in increasing kynurenic acid concentration in rat hippocampal fluid . Similarly, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with the compounds showing inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . Additionally, novel 4-[5-{4-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized from celecoxib, demonstrating anti-inflammatory activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the Schiff base derived from sulfamethoxazole was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, and its crystal structure was determined, revealing the existence of enol-imine tautomerism . Another study reported the crystal structure of a novel benzenesulfonamide with anti-inflammatory properties, providing insights into its molecular conformation .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives under different conditions has been investigated. Sulfamethoxazole, a related compound, was found to be photolabile, undergoing photochemical decomposition to yield various photoproducts, including a major product resulting from photoisomerization . In another study, an unexpected ring closure reaction occurred during the synthesis of a benzenesulfonamide derivative, leading to the formation of a thiadiazolylamino benzenesulfonic acid with antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Schiff bases derived from sulfamethoxazole exhibit photochromic and thermochromic characteristics due to tautomerism . The solubility, crystallinity, and stability of these compounds can vary significantly, affecting their biological activity and potential as therapeutic agents. For instance, the antimicrobial and anti-HIV activity of benzenesulfonamides bearing a 1,3,4-oxadiazole moiety was evaluated, with structure-activity relationship (SAR) analysis providing insights into their bioactivity .

科学的研究の応用

Antimicrobial Activity

- Unexpected Synthesis and Structure Elucidation : A derivative of benzenesulfonic acid exhibited antimicrobial properties against Listeria monocytogenes and Escherichia coli, showing comparable activity to ampicillin and vancomycin (Kariuki et al., 2022).

Photodynamic Therapy in Cancer Treatment

- High Singlet Oxygen Quantum Yield : A zinc phthalocyanine derivative with benzenesulfonamide showed potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Corrosion Inhibition

- Adsorption and Corrosion Inhibition Properties : Diazinyl derivatives of benzenesulfonic acid were effective as corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency and followed the Langmuir isotherm in their adsorption behavior (Bedair et al., 2022).

Luminescence and Antibacterial Properties

- New Metal Complexes Based on Sulfamethoxazole : Modified benzenesulfonamide acid was used to construct new metal complexes with notable luminescence and antibacterial properties. These complexes displayed diverse structures and promising applications in the field of luminescent materials and antimicrobial agents (Feng et al., 2021).

Polymerization Catalysts

- Palladium Aryl Sulfonate Phosphine Catalysts : Benzenesulfonic acid derivatives were used to form palladium-based polymerization catalysts. These catalysts showed efficiency in homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes, indicating their utility in polymer science (Skupov et al., 2007).

Photochemical Decomposition

- Photolability in Acidic Aqueous Solution : A study on sulfamethoxazole (a related compound) revealed its extreme photolability in acidic solutions, leading to multiple primary photoproducts. This insight could be valuable for understanding the environmental impact and degradation pathways of similar compounds (Zhou & Moore, 1994).

Cyclooxygenase-2 Selectivity

- Synthesis and Biochemical Evaluation : Derivatives of benzenesulfonamide, resembling the structure of the specified compound, were explored for their COX-1/COX-2 selectivity. This research provided insights into the development of selective cyclooxygenase inhibitors, a crucial aspect in anti-inflammatory drug design (Di Nunno et al., 2004).

Synthetic Applications

- Creation of New Amino Acid Derivatives : Research into the interaction of benzenesulfonamide derivatives with amino acid methyl esters opened avenues for the synthesis of novel amino acid derivatives, highlighting the compound's utility in synthetic chemistry (Riabchenko et al., 2020).

Self-Polycondensation for Polymer Synthesis

- Novel Synthetic Approach to Poly(p-benzenesulfonamide) : This research demonstrated the potential of active p-aminobenzenesulfonic acid derivatives for self-polycondensation under mild conditions, leading to poly(p-benzenesulfonamide) with applications in polymer chemistry (Saegusa et al., 1987).

Oxidative Cyclization in Organic Synthesis

- Benzocarbazoloquinone Synthesis : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a related compound, was used in the synthesis of benzocarbazoloquinones via oxidative cyclization, showcasing the role of benzenesulfonic acid derivatives in organic synthesis (Rajeswaran & Srinivasan, 1994).

Isomerization Studies

- Reversible Thermal Isomerization : A study of the 3H-pyrazole derivative of benzenesulfonyl revealed insights into the reversible thermal isomerization process, contributing to the understanding of chemical behavior under thermal conditions (Vasin et al., 2015).

特性

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWOSCPRJRUVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468703 | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid | |

CAS RN |

181696-35-5 | |

| Record name | 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

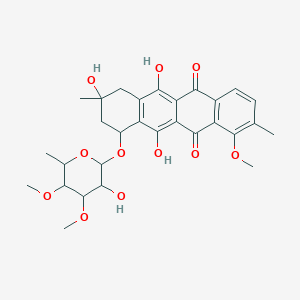

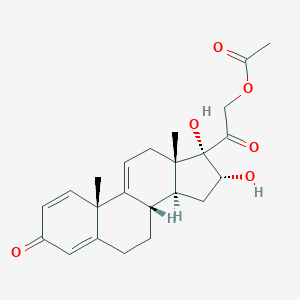

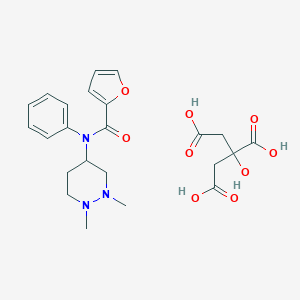

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

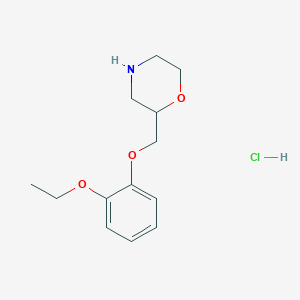

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)